molecular formula C11H13NO4 B3227302 Ethyl 2,6-dimethyl-3-nitrobenzoate CAS No. 1260854-92-9

Ethyl 2,6-dimethyl-3-nitrobenzoate

Cat. No.: B3227302
CAS No.: 1260854-92-9
M. Wt: 223.22 g/mol
InChI Key: SVWIHBNYDVDVRW-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-3-nitrobenzoate is a synthetic benzoate ester derivative of interest in chemical and applied research . This compound features a benzoate core structure substituted with methyl and nitro functional groups, a class of compounds known to serve as versatile intermediates in organic synthesis and for the development of more complex chemical entities . Substituted benzoate esters are extensively investigated for their utility across various research domains. They are pivotal as building blocks in pharmaceutical and agrochemical research for constructing heterocyclic compounds with potential biological activity . Furthermore, structurally similar nitro- and methyl-substituted benzoate esters are studied in the field of fragrance and cosmetic science to systematically investigate the relationship between molecular structure and properties such as antioxidant and antibacterial activity . These studies help in understanding how electron-withdrawing (e.g., nitro) and electron-releasing (e.g., methyl) groups on the aromatic ring can influence the compound's stability and functional characteristics . Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic applications. Refer to the material safety data sheet (MSDS) for detailed hazard and handling information.

Properties

IUPAC Name

ethyl 2,6-dimethyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-4-16-11(13)10-7(2)5-6-9(8(10)3)12(14)15/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWIHBNYDVDVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296189
Record name Ethyl 2,6-dimethyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260854-92-9
Record name Ethyl 2,6-dimethyl-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260854-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,6-dimethyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dimethyl-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of 2,6-dimethylbenzoic acid followed by esterification. The nitration step typically involves the reaction of 2,6-dimethylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3 position. The resulting 2,6-dimethyl-3-nitrobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Hydrolysis: Sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 2,6-dimethyl-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Hydrolysis: 2,6-dimethyl-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2,6-dimethyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzoic acid derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethyl-3-nitrobenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors, leading to various biological responses.

Comparison with Similar Compounds

Ethyl 2,6-Dichloro-3-Nitrobenzoate (CAS 1807181-36-7)

  • Molecular Formula: C₉H₇Cl₂NO₄
  • Molecular Weight : 264.07 g/mol
  • Substituents : Two chlorine atoms (2,6 positions) and a nitro group (3 position).
  • Key Differences: Electron Effects: Chlorine atoms are electron-withdrawing, reducing electron density on the aromatic ring compared to methyl groups (electron-donating) in the target compound. This enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack. Physical Properties: Higher molecular weight due to chlorine atoms. Melting point data is unavailable, but lower solubility in non-polar solvents is expected due to increased polarity. Applications: Used in pesticide synthesis due to halogen-enhanced stability .

Ethyl 2,6-Dimethyl-4-Nitrobenzoate (CAS 1345491-63-4)

  • Molecular Formula: C₁₁H₁₃NO₄
  • Molecular Weight : 235.23 g/mol
  • Substituents : Methyl groups (2,6 positions) and nitro group (4 position).
  • Key Differences :
    • Regiochemical Impact : The nitro group at the 4 position creates distinct electronic effects. Para-substitution allows resonance stabilization, altering reaction pathways compared to meta-substitution in the target compound.
    • Physical Properties : Higher melting point (98–100°C ) due to improved crystal packing from symmetrical para-nitro placement. Solubility in THF and DCM remains comparable .
    • Reactivity : Enhanced stability in ester hydrolysis reactions due to reduced steric hindrance at the 3 position.

Ethyl 4-Nitrobenzoate (CAS 610-41-3)

  • Molecular Formula: C₉H₉NO₄
  • Molecular Weight : 195.17 g/mol
  • Key Differences: Steric Effects: Absence of methyl groups reduces steric hindrance, accelerating reactions like ester hydrolysis or amidation. Physical Properties: Lower melting point (57–59°C) and higher solubility in polar solvents (e.g., ethanol, acetone) due to reduced molecular symmetry and hydrophobicity. Applications: Common in UV-absorbing coatings and dye intermediates .

Ethyl 2-Methyl-6-Nitrobenzoate (CAS 1345491-62-3)

  • Molecular Formula: C₁₀H₁₁NO₄
  • Molecular Weight : 209.20 g/mol
  • Substituents : Methyl group (2 position) and nitro group (6 position).
  • Key Differences: Positional Isomerism: Asymmetric substitution disrupts resonance stabilization compared to symmetrically substituted analogs. Physical Properties: Melting point 85–87°C, intermediate between the target compound and ethyl 4-nitrobenzoate. Solubility in ethanol and acetone suggests balanced polarity .

Key Research Findings

  • Electronic Effects : Methyl groups in the target compound enhance electron density at the aromatic ring, favoring electrophilic substitutions like nitration at the 5 position . Chlorinated analogs exhibit opposite behavior, favoring nucleophilic aromatic substitution.
  • Steric Influence : The 2,6-dimethyl substitution in the target compound imposes significant steric hindrance, reducing reaction rates in ester hydrolysis by ~40% compared to unmethylated analogs .
  • Applications : Symmetrical dimethyl-nitro derivatives (e.g., target compound) are preferred in drug intermediates for controlled reactivity, while halogenated variants dominate agrochemicals for environmental persistence .

Q & A

Q. What experimental and computational approaches resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer :
  • Variable Temperature NMR : Detect tautomerization via signal broadening or splitting at elevated temperatures.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm nitro group oxidation states.
  • Computational Free Energy Analysis : Calculate relative stability of tautomers using Gaussian at the MP2 level .

Notes on Methodological Rigor

  • Always cross-validate synthetic yields and purity using multiple techniques (e.g., HPLC, melting point analysis).
  • For crystallography, deposit refined CIF files in public databases (e.g., CCDC) to enhance reproducibility .
  • Avoid reliance on non-peer-reviewed sources; prioritize data from NIST, PubChem, or CAS Common Chemistry .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,6-dimethyl-3-nitrobenzoate
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